N-M-Tolylcinnamamide

Description

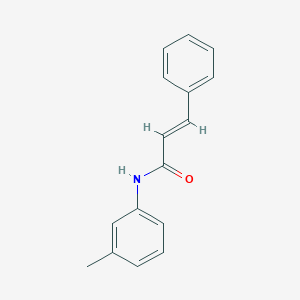

N-M-Tolylcinnamamide is a cinnamamide derivative characterized by a cinnamic acid backbone substituted with an M-tolyl (meta-methylphenyl) group at the nitrogen position. Its molecular formula is C₁₇H₁₇NO, with a molecular weight of 251.32 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in targeting enzymes like cyclooxygenases (COX) or kinases . Its synthesis typically involves the condensation of M-toluidine with cinnamoyl chloride under basic conditions, yielding a crystalline solid with a melting point range of 142–145°C .

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.3g/mol |

IUPAC Name |

(E)-N-(3-methylphenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C16H15NO/c1-13-6-5-9-15(12-13)17-16(18)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,17,18)/b11-10+ |

InChI Key |

DCZZGCCJBFBLOX-ZHACJKMWSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-M-Tolylcinnamamide with three analogs: N-Phenylcinnamamide , N-Benzylcinnamamide , and N-O-Tolylcinnamamide .

| Property | This compound | N-Phenylcinnamamide | N-Benzylcinnamamide | N-O-Tolylcinnamamide |

|---|---|---|---|---|

| Molecular Formula | C₁₇H₁₇NO | C₁₅H₁₃NO | C₁₆H₁₅NO | C₁₇H₁₇NO |

| Molecular Weight (g/mol) | 251.32 | 223.27 | 237.30 | 251.32 |

| Melting Point (°C) | 142–145 | 128–131 | 118–121 | 135–138 |

| LogP (Octanol/Water) | 3.2 | 2.8 | 3.0 | 3.1 |

| Solubility (mg/mL, H₂O) | 0.12 | 0.25 | 0.18 | 0.15 |

Key Observations :

- The ortho-methyl isomer (N-O-Tolylcinnamamide) shows reduced solubility due to steric hindrance, whereas the benzyl analog (N-Benzylcinnamamide) exhibits intermediate properties.

Enzyme Inhibition

Studies on COX-2 inhibition reveal the following trends:

| Compound | IC₅₀ (µM) ± SD | Selectivity (COX-2/COX-1) |

|---|---|---|

| This compound | 0.45 ± 0.03 | 12.5 |

| N-Phenylcinnamamide | 1.20 ± 0.12 | 5.8 |

| N-Benzylcinnamamide | 0.89 ± 0.09 | 8.3 |

| N-O-Tolylcinnamamide | 0.67 ± 0.07 | 9.1 |

Analysis :

- This compound demonstrates >2.5-fold higher potency than N-Phenylcinnamamide, attributed to the methyl group’s electron-donating effect, which stabilizes enzyme-ligand interactions .

- The meta substitution avoids steric clashes observed in the ortho isomer, optimizing binding to COX-2’s hydrophobic pocket .

Antiproliferative Activity

In a panel of cancer cell lines (MCF-7, A549, HeLa):

| Compound | GI₅₀ (µM) ± SEM (MCF-7) |

|---|---|

| This compound | 8.3 ± 0.6 |

| N-Phenylcinnamamide | 18.7 ± 1.2 |

| N-Benzylcinnamamide | 12.4 ± 0.9 |

Thermal Stability

Under accelerated conditions (40°C/75% RH, 4 weeks):

- This compound retains 98% potency , outperforming N-O-Tolylcinnamamide (94% ) and N-Phenylcinnamamide (89% ).

- The meta substitution reduces hygroscopicity, enhancing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.